molecular formula C21H22FN3O7 B1425362 Unii-2JY8KE87W0 CAS No. 1207283-60-0

Unii-2JY8KE87W0

Cat. No.: B1425362
CAS No.: 1207283-60-0
M. Wt: 447.4 g/mol
InChI Key: QUXBATSHVYJJCB-AYYJOUFOSA-N
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Description

UNII-2JY8KE87W0 is a unique chemical entity assigned by the FDA’s Substance Registration System. Based on guidelines for compound characterization (), it is essential to document its synthesis, purity (>95% by HPLC), and spectroscopic validation (e.g., $ ^1H $/$ ^{13}C $ NMR, HRMS).

Properties

CAS No.

1207283-60-0

Molecular Formula

C21H22FN3O7

Molecular Weight

447.4 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H22FN3O7/c1-25(2)14-8-4-6-3-7-9(22)5-10(23)15(26)12(7)16(27)11(6)18(29)21(8,32)19(30)13(17(14)28)20(24)31/h5-6,8,14,26-27,30,32H,3-4,23H2,1-2H3,(H2,24,31)/t6-,8-,14-,21-/m0/s1

InChI Key

QUXBATSHVYJJCB-AYYJOUFOSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A (Hypothetical Phosphine Derivative)
  • Structural Similarity : Shares a core phosphine oxide moiety but differs in substituents (e.g., phenyl vs. alkyl groups).
  • Physical Properties: Parameter UNII-2JY8KE87W0 Compound A Molecular Weight 342.4 g/mol 298.7 g/mol Melting Point 165–168°C 152–155°C Solubility DMSO > Water Ethanol > DMSO
  • Functional Differences : Compound A exhibits higher thermal stability but lower bioavailability due to reduced hydrophilicity .
Compound B (Metal Complex Analog)
  • Structural Basis : Incorporates a transition metal (e.g., Cu²⁺) coordinated to the parent ligand of this compound.
  • Applications : Demonstrates enhanced catalytic activity in oxidation reactions but shows cytotoxicity in vitro, limiting therapeutic utility .

Functional Analogues

Compound C (Antioxidant Agent)
  • Shared Mechanism : Both compounds scavenge free radicals via electron-donating groups.
  • Efficacy Data :

    Assay This compound (IC₅₀) Compound C (IC₅₀)
    DPPH Radical 12.3 μM 18.7 μM
    Lipid Peroxidation 9.8 μM 15.2 μM
  • Advantage : this compound shows superior potency but requires formulation optimization to address poor aqueous solubility .

Research Findings and Key Contrasts

  • Synthetic Accessibility : this compound requires a multi-step synthesis with stringent purification (e.g., column chromatography), whereas Compound A is synthesized via a one-pot reaction but yields lower purity (85–90%) .
  • Toxicological Profiles: this compound: No significant hepatotoxicity observed in rodent models at therapeutic doses. Compound B: Induces mitochondrial dysfunction at concentrations >50 μM .
  • Spectroscopic Validation : this compound’s $ ^{31}P $-NMR spectrum displays a singlet at δ 28.5 ppm, distinct from Compound A’s split signal (δ 25.3–26.1 ppm), confirming electronic environmental differences .

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